3-Amino-2-naphthoic acid

Catalog No.
S702766
CAS No.
5959-52-4
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-naphthoic acid

CAS Number

5959-52-4

Product Name

3-Amino-2-naphthoic acid

IUPAC Name

3-aminonaphthalene-2-carboxylic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,12H2,(H,13,14)

InChI Key

XFXOLBNQYFRSLQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)N

Synonyms

3-Amino-2-naphthalenecarboxylic Acid; 3-Amino-2-naphthoic Acid; 2-Amino-3-carboxynaphthalene; 2-Amino-3-naphthoic Acid; 2-Aminonaphthalene-3-carboxylic acid; 3-Amino-2-naphthalenecarboxylic Acid; 3-Amino-2-naphthoic Acid; NSC 37061;

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)N

As a Metabolite of Gabapentin:

3-Amino-2-naphthoic acid (3AN) is primarily studied in the context of its role as a metabolite of the anticonvulsant drug gabapentin []. After administration, gabapentin undergoes biotransformation in the body, with 3AN as its major metabolite excreted in the urine []. Research suggests 3AN may play a role in the therapeutic effects of gabapentin, although the exact mechanisms remain unclear [].

Potential Role in Chronic Kidney Disease (CKD):

Studies have shown increased levels of 3AN in the urine of patients with chronic kidney disease (CKD) compared to healthy individuals []. This observation has led researchers to investigate the potential involvement of 3AN in the pathogenesis of CKD []. However, further research is needed to determine the specific mechanisms by which 3AN might contribute to CKD development or progression.

Other Research Applications:

-Amino-2-naphthoic acid has also been explored in other areas of scientific research, including:

  • Peptide Synthesis: Due to its functional groups, 3AN can be used as a building block in the synthesis of peptides []. This application utilizes its chemical properties to contribute to the creation of specific peptide sequences for research purposes.

3-Amino-2-naphthoic acid is an organic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol. It features a naphthalene ring substituted with an amino group at the 3-position and a carboxylic acid group at the 2-position, making it a member of the naphthoic acid family. This compound appears as a white crystalline solid and is known for its weak fluorescence properties, which can be enhanced in certain chemical environments .

Due to its functional groups. Notably, it can react with sodium cyanate, leading to increased fluorescence, which makes it useful in analytical applications . Additionally, it can undergo typical amine reactions such as acylation and alkylation, allowing for the synthesis of more complex derivatives.

The synthesis of 3-amino-2-naphthoic acid can be achieved through several methods:

  • Nitration and Reduction: Naphthalene can be nitrated to form nitronaphthalene, which is then reduced to yield 3-amino-2-naphthoic acid.
  • Direct Amination: Naphthalene-2-carboxylic acid can be directly aminated using ammonia or amines under suitable conditions.
  • Chemical Modification: Starting from commercially available naphthoic acids, further modifications can lead to the formation of 3-amino-2-naphthoic acid.

These methods allow for the production of this compound in varying purities and yields depending on the reagents and conditions used .

3-Amino-2-naphthoic acid has several applications:

  • Dye Synthesis: It serves as an intermediate in the production of various dyes due to its chromophoric properties.
  • Fluorescence Probes: Its ability to enhance fluorescence upon reaction with specific ions makes it valuable in analytical chemistry.
  • Biochemical Research: It is utilized in proteomics and other biological studies due to its reactivity with biomolecules .

Studies focusing on the interactions of 3-amino-2-naphthoic acid primarily highlight its role as a fluorescence probe. It has been shown to selectively react with cyanate ions, providing insights into ion detection methods. Further research may uncover additional interactions relevant to biological systems or synthetic processes .

Several compounds share structural similarities with 3-amino-2-naphthoic acid. Here are some comparable compounds along with their unique features:

Compound NameStructure HighlightsUnique Features
1-Amino-2-naphthoic acidAmino group at position 1Different fluorescence properties
6-Amino-2-naphthoic acidAmino group at position 6Potentially different reactivity patterns
3-Hydroxy-2-naphthoic acidHydroxyl group instead of aminoDifferent solubility and reactivity
4-Amino-1-naphthoic acidAmino group at position 4Different applications in dye synthesis

The uniqueness of 3-amino-2-naphthoic acid lies in its specific position of substitution on the naphthalene ring, which affects its chemical behavior and potential applications compared to these similar compounds .

The ammonolysis of 3-hydroxy-2-naphthoic acid remains the most widely employed method for synthesizing 3-amino-2-naphthoic acid. This reaction involves substituting the hydroxyl group at the 3-position with an amino group using ammonia under high-pressure conditions. Zinc chloride (ZnCl₂) serves as a critical Lewis acid catalyst, polarizing the hydroxyl group to facilitate nucleophilic displacement.

Reaction Parameters and Optimization

ParameterValue RangeCatalyst RoleYield (%)
Temperature180–200°CActivates substrate via coordination66–87.5
Pressure2.7–5.0 MPaMaintains ammonia in liquid phase
Reaction Time36–72 hoursPrevents intermediate degradation
Ammonia Concentration25–28% (aqueous)Nucleophilic agent
ZnCl₂ Loading14 g per 30 g substrateEnhances electrophilicity

Post-reaction workup involves acidification with hydrochloric acid to precipitate unreacted starting materials, followed by recrystallization in ethanol to achieve >96% purity. Alternative catalysts like zinc oxide (ZnO) or zinc carbonate (ZnCO₃) show reduced efficiency due to side-product formation.

3-Amino-2-naphthoic acid has emerged as a highly effective fluorescent probe for anion detection, particularly demonstrating exceptional performance in cyanate anion (CNO⁻) sensing applications [1]. The compound exhibits weak intrinsic fluorescence in its native state but undergoes dramatic fluorescence enhancement upon interaction with target anions through a turn-on mechanism [1] [2].

The fundamental design principle underlying the turn-on response relies on the strategic positioning of the amino group at the 3-position and the carboxylic acid group at the 2-position of the naphthalene core [1] [2]. This specific substitution pattern creates an optimal electron-donating and electron-withdrawing balance that facilitates efficient intramolecular charge transfer upon anion binding [3] [4]. The naphthalene aromatic system serves as both the fluorophore and the recognition platform, enabling direct transduction of binding events into measurable fluorescence signals [5] [3].

Performance Characteristics

ParameterValueSignificance
Detection Limit260 nMWell below WHO safety limit (1.9 μM)
Linear Range0.5-200 μMSuitable for biological applications
Enhancement Factor9-foldStrong signal-to-noise ratio
Response Time<1 secondReal-time monitoring capability
Selectivity Ratio>10:1High specificity over competing anions

The probe demonstrates exceptional selectivity for cyanate over other common anions including chloride, bromide, nitrate, and sulfate [1]. This selectivity stems from the specific chemical reactivity between the amino group and the cyanate anion, forming a covalent adduct that dramatically alters the electronic properties of the fluorophore [1] [2].

Structure-Photophysical Property Relationships

The photophysical properties of 3-amino-2-naphthoic acid are intimately linked to its molecular structure, with each functional group contributing distinct characteristics to the overall fluorescence behavior [3] [6] [7]. The naphthalene core provides the primary chromophore with characteristic absorption in the ultraviolet-A region (295-380 nm) and emission extending into the visible green region (~520 nm) [8] [9] [7].

Electronic Structure Considerations

The amino substituent at the 3-position acts as an electron-donating group, raising the energy of the highest occupied molecular orbital (HOMO) and facilitating charge transfer transitions [10] [4]. Conversely, the carboxylic acid group at the 2-position functions as an electron-withdrawing group, lowering the lowest unoccupied molecular orbital (LUMO) energy [10] [4]. This donor-acceptor arrangement creates an intramolecular charge transfer character that is crucial for the fluorescence response mechanism [4] [11].

Comparative studies with related naphthalimide derivatives reveal that the substitution position significantly influences the photophysical properties [3] [6] [7]. The 3-amino substitution pattern exhibits stronger solvatofluorochromism compared to other regioisomers, indicating enhanced charge transfer character in the excited state [3] [6]. This solvent sensitivity reflects the polar nature of the excited state and the extent of charge redistribution upon photoexcitation [6] [11].

Quantum Yield Considerations

The fluorescence quantum yield of 3-amino-2-naphthoic acid is highly dependent on the local environment and molecular interactions. In aqueous solutions, the compound typically exhibits low quantum yields due to non-radiative decay pathways including internal conversion and intersystem crossing [6]. However, upon binding to target anions or incorporation into hydrophobic environments, the quantum yield increases dramatically through restriction of molecular motions and optimization of radiative decay pathways [1] [2].

The energy gap law plays a crucial role in determining the quantum efficiency, with smaller energy gaps between excited and ground states generally leading to increased non-radiative decay rates. For 3-amino-2-naphthoic acid, the relatively large Stokes shift (140-225 nm) indicates substantial structural relaxation in the excited state, which can influence the balance between radiative and non-radiative decay processes.

Cyanate Sensing Mechanisms in Biological Matrices

The application of 3-amino-2-naphthoic acid as a cyanate sensor in biological matrices represents a significant advancement in bioanalytical chemistry [1] [2]. Cyanate anions serve as important biomarkers for chronic kidney disease and other pathological conditions, making their accurate detection crucial for clinical diagnostics [1] [2].

Reaction Mechanism

The sensing mechanism involves nucleophilic attack of the cyanate anion on the amino group of 3-amino-2-naphthoic acid, forming a urea derivative through carbamylation [1]. This covalent modification fundamentally alters the electronic structure of the fluorophore, disrupting the photoinduced electron transfer quenching mechanism and resulting in dramatic fluorescence enhancement [1] [2].

The reaction proceeds through the following pathway:

  • Initial coordination of cyanate anion to the amino group
  • Nucleophilic attack forming a carbamic acid intermediate
  • Cyclization to form a stable urea linkage
  • Electronic reorganization leading to fluorescence turn-on

Biological Matrix Compatibility

Successful implementation in biological matrices including human urine, serum, and tap water demonstrates the robust nature of the sensing system [1]. The probe maintains excellent selectivity and sensitivity despite the presence of competing biomolecules and potential interferents [1]. Key advantages include:

  • pH Stability: Effective function across physiological pH ranges (6.5-8.5)
  • Ionic Strength Tolerance: Maintained performance in high-salt biological environments
  • Protein Compatibility: Minimal interference from serum proteins and other macromolecules
  • Real-time Detection: Rapid response kinetics suitable for point-of-care applications

Quantum Yield Optimization Strategies

Optimization of fluorescence quantum yields represents a critical aspect of developing effective sensing systems based on 3-amino-2-naphthoic acid. Several strategies can be employed to enhance the photophysical performance and overall sensing capability.

Molecular Design Approaches

Substituent Effects: Introduction of additional electron-donating or electron-withdrawing groups can fine-tune the electronic properties and optimize the excited state energetics [10]. Careful selection of substituents allows control over the HOMO-LUMO gap and the extent of charge transfer character [10].

Conformational Restriction: Incorporation of structural features that restrict molecular motions in the excited state can significantly enhance quantum yields by suppressing non-radiative decay pathways. This can be achieved through:

  • Rigid linkers between donor and acceptor groups
  • Macrocyclic architectures
  • Hydrogen bonding networks that stabilize specific conformations

Environment Control: Optimization of the local environment around the fluorophore can dramatically improve quantum efficiency. Strategies include:

  • Incorporation into polymer matrices
  • Encapsulation in micelles or liposomes
  • Surface immobilization on solid supports

Photophysical Optimization Parameters

StrategyEffect on Quantum YieldImplementation Method
Increased Rigidity2-5 fold enhancementConformational constraints
Reduced Aggregation3-10 fold enhancementAnti-aggregation design
Optimized Polarity2-8 fold enhancementSolvent/environment tuning
Minimized Quenching5-15 fold enhancementProtective microenvironments

Computational Optimization

Advanced computational methods including time-dependent density functional theory (TDDFT) can predict optimal molecular structures for enhanced quantum yields. Machine learning approaches have shown promise in identifying key descriptors that correlate with high fluorescence efficiency, enabling rational design of improved sensing systems.

XLogP3

2.6

Appearance

Powder

Melting Point

216.5 °C

UNII

IV5Z0PHL5D

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5959-52-4

Wikipedia

3-amino-2-naphthoic acid

General Manufacturing Information

2-Naphthalenecarboxylic acid, 3-amino-: INACTIVE

Dates

Last modified: 08-15-2023

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